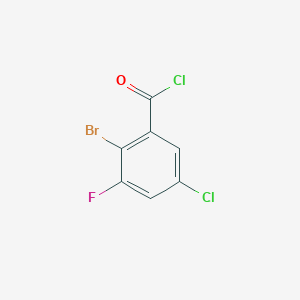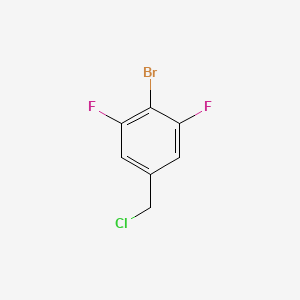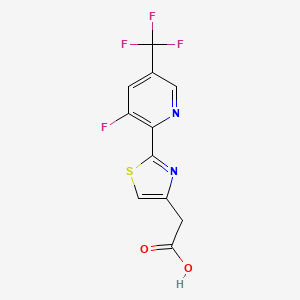
2',5'-Dibromo-3'-fluorophenacyl chloride
Vue d'ensemble
Description
2’,5’-Dibromo-3’-fluorophenacyl chloride is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride backbone, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dibromo-3’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride derivatives. One common method includes the following steps:
Bromination: Phenacyl chloride is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dibromo-3’-fluorophenacyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5’-Dibromo-3’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Amides and Thioethers: Formed through nucleophilic substitution.
Oxidized Derivatives: Such as carboxylic acids or alcohols, depending on the oxidizing conditions.
Applications De Recherche Scientifique
2’,5’-Dibromo-3’-fluorophenacyl chloride is utilized in various fields due to its reactivity and structural properties:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2’,5’-Dibromo-3’-fluorophenacyl chloride exerts its effects involves the interaction with nucleophiles, leading to the formation of covalent bonds. This reactivity is primarily due to the electron-withdrawing effects of the bromine and fluorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack.
Molecular Targets and Pathways:
Nucleophilic Sites: The carbonyl carbon is the primary site for nucleophilic attack.
Pathways: The compound can participate in various synthetic pathways, leading to the formation of diverse chemical entities.
Comparaison Avec Des Composés Similaires
2’,5’-Dibromo-3’-fluorobenzyl chloride: Similar structure but with a benzyl group instead of a phenacyl group.
2’,5’-Dibromo-3’-fluoroacetophenone: Lacks the chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2’,5’-Dibromo-3’-fluorophenacyl chloride is unique due to its combination of bromine, fluorine, and chloride functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dibromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-5(7(13)3-11)8(10)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAJITFJXOKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium](/img/structure/B1411168.png)

![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1411172.png)
